N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide
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Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide is a synthetic compound featuring a complex structure, making it an intriguing subject for various scientific disciplines. The compound consists of a sulfonamide group attached to an ethyl chain, which in turn is linked to an isoquinoline moiety with dimethoxy substitutions. The phenoxyacetamide group contributes to its diverse reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide typically involves multiple steps:
Starting Materials: : 6,7-dimethoxyisoquinoline, 2-phenoxyacetic acid, and ethyl sulfonyl chloride.
Reactions
Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: : Reduction of 6,7-dimethoxyisoquinoline.
Sulfonylation: : Reaction of ethyl sulfonyl chloride with the reduced isoquinoline derivative to form the sulfonylated intermediate.
Amide Bond Formation: : Condensation of the sulfonylated intermediate with 2-phenoxyacetic acid under dehydrating conditions to yield the final compound.
Conditions: : Reactions are typically carried out in the presence of appropriate catalysts, dehydrating agents, and under controlled temperatures to ensure the desired yield and purity.
Industrial Production Methods
For industrial scale production, the same synthetic route is followed, but with process optimizations:
Batch Processing: : Large-scale reactors are used for each step to manage the increased volumes.
Purification: : Techniques such as recrystallization and chromatographic separation ensure high purity of the final compound.
Quality Control: : Analytical methods including HPLC, NMR, and mass spectrometry verify the integrity and composition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage, particularly at the dimethoxy or sulfonamide functionalities.
Reduction: : Selective reduction of the sulfonyl group can yield thiol or thioether derivatives.
Substitution: : The phenoxyacetamide group can participate in nucleophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride for reduction processes.
Nucleophiles: : Halides, thiols, and amines for substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids, sulfonic acids.
Reduction: : Sulfides, amides.
Substitution: : A variety of functionalized derivatives depending on the nucleophiles used.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.
Synthesis: : Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: : Potential inhibitor for enzymes involved in metabolic pathways.
Molecular Probes: : Used in labeling studies to track biochemical processes.
Medicine
Pharmaceuticals: : Investigated for its pharmacological properties, including potential anticancer and anti-inflammatory activities.
Drug Delivery: : Conjugated with nanoparticles for targeted drug delivery systems.
Industry
Polymers: : Used in the formulation of specialty polymers with enhanced properties.
Materials Science: : Component in the development of advanced materials with specific functional attributes.
Mechanism of Action
Molecular Targets and Pathways
The biological activity of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide is mediated through its interaction with various molecular targets:
Enzyme Binding: : Inhibits key enzymes by forming stable complexes, thus altering metabolic pathways.
Receptor Modulation: : Binds to specific receptors, modulating signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-3,4-dihydroisoquinoline derivatives
2-phenoxyacetamide analogs
Sulfonylated ethyl compounds
Uniqueness
Compared to similar compounds, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide displays unique properties such as enhanced binding affinity for certain enzymes, superior pharmacokinetic profiles, and specific industrial applications.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-19-12-16-8-10-23(14-17(16)13-20(19)28-2)30(25,26)11-9-22-21(24)15-29-18-6-4-3-5-7-18/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAYFCSJTXZIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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